An In-depth Technical Guide to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid
An In-depth Technical Guide to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, a compound of interest in the landscape of chemical synthesis and potential pharmaceutical applications. As a Senior Application Scientist, the aim of this document is to synthesize foundational chemical principles with practical, field-proven insights. Given the limited direct literature on this specific molecule, this guide will also draw upon established knowledge of structurally related compounds to provide a robust and well-rounded perspective. Every piece of information is grounded in authoritative sources to ensure scientific integrity.
Compound Identification and Core Properties
Chemical Identity:
The compound is systematically named 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. It is a derivative of butanoic acid featuring a dimethyl substitution at the alpha-position (C2) and a 4-propylphenyl ketone moiety at the gamma-position (C4).
| Identifier | Value |
| CAS Number | 951893-45-1 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
| InChI Key | InChI=1S/C15H20O3/c1-4-5-12-6-8-13(9-7-12)14(17)10-15(2,3)11(16)18/h6-9H,4-5,10H2,1-3H3,(H,16,18) |
Physicochemical Properties (Predicted and Inferred):
Due to a lack of extensive experimental data for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, the following properties are based on computational predictions and comparison with the closely related analogue, 4-Oxo-4-(4-propylphenyl)butanoic acid (CAS: 57821-78-0).
| Property | Predicted/Inferred Value |
| Physical State | Solid (inferred) |
| Melting Point | Not available (likely a crystalline solid) |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. |
| pKa | ~4-5 (estimated for the carboxylic acid group) |
Strategic Synthesis: A Mechanistic Approach
The synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid can be logically approached via a Friedel-Crafts acylation reaction . This well-established method is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2][3] The causality behind this choice lies in its efficiency for creating aryl ketones.
Proposed Synthetic Pathway:
The most plausible route involves the acylation of propylbenzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation pathway.
Experimental Protocol (Self-Validating System):
This protocol is designed to be self-validating by including in-process checks and purification steps to ensure the identity and purity of the final product.
Materials:
-
Propylbenzene
-
2,2-Dimethylsuccinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous dichloromethane (DCM).
-
Catalyst Suspension: Anhydrous aluminum chloride is carefully added to the DCM with stirring. The mixture is cooled to 0-5 °C in an ice bath. Causality: This exothermic step is controlled to prevent premature side reactions and ensure a homogenous catalyst suspension.
-
Acylating Agent Addition: 2,2-Dimethylsuccinic anhydride, dissolved in anhydrous DCM, is added dropwise to the cooled AlCl₃ suspension. The mixture is stirred for 30-60 minutes to allow for the formation of the acylium ion intermediate.[3][4] Causality: The Lewis acid activates the anhydride, making it a potent electrophile.
-
Aromatic Substrate Addition: Propylbenzene is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. Causality: The electron-rich propylbenzene undergoes electrophilic aromatic substitution, with the acyl group primarily directing to the para position due to steric hindrance and electronic effects of the propyl group.
-
Reaction Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. Causality: This step is crucial for safety and for protonating the carboxylate to form the final carboxylic acid.
-
Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution (to remove unreacted anhydride and acid impurities) and then with brine. Causality: The bicarbonate wash selectively removes acidic components, purifying the desired keto-acid.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification and Validation: The crude product is purified by recrystallization or column chromatography. The purity and identity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: A sharp melting point indicates high purity.
-
Potential Applications in Drug Development
While specific biological activities of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid are not yet documented, the broader class of keto-butanoic acids and related structures have garnered interest in medicinal chemistry.[5]
Signaling Pathway Context:
Keto acids are key metabolites in cellular metabolism, including the Krebs cycle.[6] Derivatives of these molecules can potentially modulate metabolic pathways or act as structural scaffolds for enzyme inhibitors.
Caption: Potential mechanism of action for keto-acid derivatives.
Areas of Scientific Interest:
-
Metabolic Disorders: Butanoic acid (butyrate) itself is known to play a role in gut health and metabolism.[7] Synthetic derivatives could be explored for their potential to modulate related pathways.
-
Oncology: Altered metabolism is a hallmark of cancer. Compounds that can interfere with key metabolic enzymes are of interest as potential anticancer agents.
-
Neurological Disorders: There is emerging evidence for the therapeutic potential of ketone bodies and related molecules in various neurological conditions.[8]
The 2,2-dimethyl and 4-propylphenyl substitutions on the butanoic acid backbone provide a unique combination of steric bulk and lipophilicity, which can be fine-tuned to optimize binding to biological targets and improve pharmacokinetic properties.
Safety, Handling, and Storage
Based on the safety data for the structurally similar 4-Oxo-4-(4-propylphenyl)butanoic acid, the following precautions should be observed.[9]
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a compound with a well-defined structure for which a logical synthetic pathway can be proposed based on fundamental organic chemistry principles. While direct experimental data is sparse, its structural motifs suggest potential for exploration in drug discovery, particularly in areas related to metabolic modulation. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity in relevant assays. This will pave the way for a deeper understanding of its potential as a lead compound in drug development.
References
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Nonstoichiometric polycondensation based on Friedel–Crafts acylation in superacids for the syntheses of aromatic polyketones. Polymer Chemistry. [Link]
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Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry. [Link]
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The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Study.com. [Link]
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Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega. [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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4-Oxo-4-phenylbutyric acid, butyl ester. PubChem. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
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2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. ResearchGate. [Link]
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Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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A novel approach for the synthesis of β-keto esters: one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate. ARKAT USA. [Link]
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Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. PubMed. [Link]
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Safety Data Sheet: Butyric acid. Carl ROTH. [Link]
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Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. National Institutes of Health. [Link]
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The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. MDPI. [Link]
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Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
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4-Oxo-4-phenylbutanoic acid hydrochloride. PubChem. [Link]
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Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health. [Link]
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Safety Data Sheet: n-Butyric acid. Fisher Scientific. [Link]
-
Packing diagrams of known polymorhs of 4-oxo-4-phenylbutanoic acid... ResearchGate. [Link]
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- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
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